2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone
CAS No.: 2149590-62-3
Cat. No.: VC4161586
Molecular Formula: C9H2F8O
Molecular Weight: 278.101
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2149590-62-3 |
|---|---|
| Molecular Formula | C9H2F8O |
| Molecular Weight | 278.101 |
| IUPAC Name | 1-[2,6-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C9H2F8O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H |
| Standard InChI Key | RUIYTWSLUXUTOA-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named 1-[2,6-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone according to IUPAC guidelines . Its molecular formula, C₉H₂F₈O, reflects the substitution of eight fluorine atoms and a ketone functional group on the acetophenone backbone. Key synonyms include AKOS037655401 and PS-11079, as registered in chemical databases .
Structural Elucidation
The structure comprises a central acetophenone moiety with fluorine substitutions at the 2, 2', and 6' positions, alongside a trifluoromethyl group at the 4' position (Figure 1). The SMILES notation C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F and InChIKey RUIYTWSLUXUTOA-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring and the electron-withdrawing effects of the fluorine substituents .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.10 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.8 | |
| Hydrogen Bond Acceptors | 9 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 17.1 Ų |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation of 1,3-difluoro-5-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst . Alternative methods involve halogen exchange reactions on pre-functionalized acetophenone derivatives, leveraging fluorinating agents such as sulfur tetrafluoride . Recent optimizations focus on reducing byproduct formation through controlled temperature regimes (‑40°C to 25°C) and anhydrous conditions .
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 277.99779 Da . ¹⁹F NMR reveals distinct signals for the trifluoromethyl (δ ‑62.5 ppm) and aromatic fluorine groups (δ ‑112.3 ppm and ‑118.7 ppm) . Infrared Spectroscopy identifies the carbonyl stretch at 1,765 cm⁻¹, characteristic of electron-deficient ketones .
Physicochemical Properties
Solubility and Stability
The compound demonstrates limited solubility in polar solvents (e.g., water solubility <0.1 mg/mL at 25°C) but high miscibility in fluorinated solvents like hexafluorobenzene . Its stability under ambient conditions is attributed to the strong C-F bonds, with decomposition observed only above 300°C .
Reactivity
The electron-deficient aromatic ring undergoes nucleophilic aromatic substitution at the 4' position, while the ketone group participates in condensation reactions with hydrazines and hydroxylamines . Fluorine atoms at the 2' and 6' positions sterically hinder electrophilic attacks, directing reactivity toward the para position relative to the trifluoromethyl group .
Applications in Industrial and Research Contexts
Fluorinated Polymer Production
As a monomer, this compound enhances the thermal and chemical resistance of polyaryl ether ketones (PAEKs), which are critical in aerospace and semiconductor manufacturing . Copolymerization with tetrafluoroethylene yields materials with glass transition temperatures exceeding 200°C .
Pharmaceutical Intermediates
The trifluoromethyl group is leveraged in the synthesis of protease inhibitors and kinase antagonists, where fluorine’s electronegativity improves binding affinity . Recent patents highlight its use in Janus kinase (JAK) inhibitors for autoimmune diseases .
Table 2: Industrial Applications
| Application | Role | Example Product |
|---|---|---|
| Polymers | Monomer for high-performance resins | Fluorinated PAEKs |
| Agrochemicals | Intermediate for herbicides | Trifluralin analogs |
| Pharmaceuticals | Building block for kinase inhibitors | Tofacitinib derivatives |
Regulatory and Environmental Impact
PFAS Regulations
As a member of the PFAS family, this compound falls under evolving regulations such as the EU’s REACH restrictions and the U.S. EPA’s PFAS Strategic Roadmap . Restrictions focus on limiting environmental persistence, given the compound’s estimated half-life of >1,000 days in aqueous systems .
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